Ioxaglic Acid

描述

This compound is marketed as Hexabrix. This drug is an ionic tri-iodinated benzoate used as a low-osmolality contrast agent during diagnostic imaging procedures. Like other organic iodine compounds, this compound blocks x-rays and is opaque in its appearance on x-ray film, improving the visualization of important structures and organs during angiography, arteriography, arthrography, cholangiography, urography, and computed tomography. this compound has a low osmolarity and is associated with fewer side effects compared to older contrast agents.

This compound is a Radiographic Contrast Agent. The mechanism of action of this compound is as a X-Ray Contrast Activity.

This compound is an ionic tri-iodinated benzoate used as a contrast agent in diagnostic imaging. Like other organic iodine compounds, this compound blocks x-rays and appears opaque on x-ray film, thereby enhancing the visibility of structure and organs during angiography, arteriography, arthrography, cholangiography, urography, and computed tomography (CT) scanning procedures. This compound has low osmolarity and is therefore associated with few side effects compared to older contrast agents.

This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1985.

A low-osmolar, ionic contrast medium used in various radiographic procedures.

See also: Iohexol (related); Iopamidol (related); Iothalamic Acid (related) ... View More ...

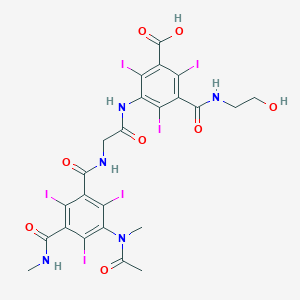

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-[[2-[[3-[acetyl(methyl)amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoyl]amino]acetyl]amino]-5-(2-hydroxyethylcarbamoyl)-2,4,6-triiodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21I6N5O8/c1-7(37)35(3)20-17(29)10(21(39)31-2)13(25)11(18(20)30)23(41)33-6-8(38)34-19-15(27)9(22(40)32-4-5-36)14(26)12(16(19)28)24(42)43/h36H,4-6H2,1-3H3,(H,31,39)(H,32,40)(H,33,41)(H,34,38)(H,42,43) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYYBFXNZMFNZJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)C1=C(C(=C(C(=C1I)C(=O)NCC(=O)NC2=C(C(=C(C(=C2I)C(=O)O)I)C(=O)NCCO)I)I)C(=O)NC)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21I6N5O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

67992-58-9 (mono-hydrochloride salt) | |

| Record name | Ioxaglic acid [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059017640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5023166 | |

| Record name | Ioxaglic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1268.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

soluble | |

| Record name | Ioxaglic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09313 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

59017-64-0 | |

| Record name | Ioxaglic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59017-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ioxaglic acid [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059017640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ioxaglic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09313 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ioxaglic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ioxaglic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.945 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IOXAGLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z40X7EI2AF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ioxaglate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8077 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

>254°C | |

| Record name | Ioxaglic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09313 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Ioxaglic acid chemical properties and structure

An In-depth Technical Guide to the Chemical Properties and Structure of Ioxaglic Acid

Introduction

This compound is a low-osmolality, ionic, iodinated contrast medium used in various diagnostic imaging procedures.[1][2] Marketed under the trade name Hexabrix, it enhances the visibility of internal structures during X-ray-based examinations such as angiography, arteriography, urography, and computed tomography (CT).[1][2] As a member of the tri-iodinated benzoate (B1203000) family, its structure is designed to be water-soluble and to contain a high concentration of iodine, the element responsible for attenuating X-rays. This compound is considered a low-osmolarity agent, which is associated with a lower incidence of adverse effects compared to older, high-osmolarity contrast media. This document provides a detailed overview of the chemical structure, properties, mechanism of action, and relevant experimental protocols for this compound, intended for researchers, scientists, and professionals in drug development.

Chemical Structure

This compound is a complex organoiodine compound, specifically a benzenedicarboxamide. Its structure consists of two tri-iodinated benzene (B151609) rings linked together. Key structural features include N-substituted carbamoyl (B1232498) groups, an acetyl(methyl)amino group, and a benzoic acid moiety. This intricate structure is crucial for its function as a contrast agent, providing high iodine content for radiopacity and appropriate physicochemical properties for in-vivo application.

-

IUPAC Name : 3-[[2-[[3-[acetyl(methyl)amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoyl]amino]acetyl]amino]-5-(2-hydroxyethylcarbamoyl)-2,4,6-triiodobenzoic acid

-

SMILES : CC(=O)N(C)C1=C(I)C(=C(I)C(=C1I)C(=O)NCC(=O)NC2=C(I)C(=C(C(=C2I)C(=O)O)I)C(=O)NCCO)C(=O)NC

-

InChI Key : TYYBFXNZMFNZJT-UHFFFAOYSA-N

Chemical and Physical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are fundamental to its performance and safety profile as an injectable diagnostic agent.

| Property | Value | Reference |

| Molecular Formula | C₂₄H₂₁I₆N₅O₈ | |

| Molecular Weight | 1268.88 g/mol | |

| CAS Number | 59017-64-0 | |

| Appearance | Clear, colorless to pale yellow solution | |

| Decomposition Temp. | ≥ 300°C | |

| Osmolality | 600 mOsm/kg water (at 37°C) | |

| Water Content | ≤ 5% | |

| Residue on Ignition | ≤ 0.1% | |

| Protein Binding | 14% | |

| Metabolism | Excreted unchanged | |

| Elimination Half-life | 92 minutes (61-140 min range) | |

| Excretion | Primarily renal |

Mechanism of Action

The primary mechanism of action for this compound is as an X-ray contrast agent. The six iodine atoms per molecule are highly effective at absorbing X-rays, thus increasing the density of tissues and fluids where the agent is distributed. This differential absorption compared to surrounding tissues creates the contrast seen on a radiograph. A secondary physiological effect is vasodilation, which is not due to a specific receptor interaction but is primarily a consequence of the local increase in osmolality caused by the contrast medium solution.

Pharmacokinetics: ADME Profile

Following intravascular injection, this compound is rapidly distributed throughout the circulatory system and is eliminated by the kidneys. Its pharmacokinetic profile is typically described by a two-compartment model, characterized by a rapid initial distribution phase and a slower elimination phase. The agent is not metabolized and is excreted unchanged in the urine. In patients with severe renal impairment, an alternative excretion pathway through the gallbladder and small intestine becomes more significant.

Experimental Protocols

Generalized Synthesis Workflow

The synthesis of this compound, like other iodinated contrast agents, involves a multi-step process starting from a substituted benzene ring. While specific protocols for this compound are proprietary, a general workflow can be inferred from the synthesis of related compounds like ioxitalamic acid. The core process involves amidation, catalytic reduction of a nitro group to an amine, iodination of the aromatic ring, and finally, acylation.

Quality Control and Identification

Quality control for this compound is performed according to pharmacopeial standards, such as the United States Pharmacopeia (USP). These tests ensure the identity, purity, and quality of the final drug substance.

USP Identification Test A: Thin-Layer Chromatography (TLC)

-

Objective : To confirm the identity of the substance by comparing its chromatographic behavior to a reference standard.

-

Test Solution Preparation : Dissolve 50 mg of this compound in 5 mL of methanol.

-

Application Volume : 5 µL.

-

Developing Solvent System : A mixture of butyl alcohol, water, and acetic acid in a 50:25:11 ratio.

-

Procedure : Spot the test solution and a standard solution of USP this compound RS on a TLC plate. Develop the plate using the specified solvent system. After development, the Rƒ values of the principal spots from the test solution must correspond to those from the standard solution.

USP Limit Tests

-

Water Content : Not more than 5% as determined by Karl Fischer titration (Method I <921>).

-

Residue on Ignition : Not more than 0.1%. The sample is ignited, moistened with sulfuric acid, and re-ignited at 600°C.

-

Heavy Metals : A colorimetric comparison test is used to ensure heavy metal content is below the specified limit (typically ≤ 10 ppm).

In-Vitro Vasodilation Assay

-

Objective : To determine the mechanism of contrast media-induced vasodilation.

-

Methodology :

-

Rabbit central ear arteries and basilar arteries were isolated and mounted in an in-vitro system.

-

Vessels were pre-contracted using agents that act through different mechanisms: potassium (depolarization), noradrenaline (α₁-adrenoceptor activation), or histamine (B1213489) (H₁ receptor activation).

-

Concentration-dependent relaxation responses were measured upon application of this compound (ioxaglate), diatrizoate, and iohexol.

-

Control solutions with equiosmolar concentrations of NaCl or mannitol (B672) were used to assess the contribution of osmolality.

-

-

Key Finding : The relaxation induced by the contrast media correlated strongly with the relaxation caused by equiosmolar solutions of NaCl or mannitol. This suggests that the vasodilator effect is primarily a result of the physical property of osmolality rather than a specific pharmacological interaction with vascular receptors.

Conclusion

This compound is a well-characterized, low-osmolality iodinated contrast agent. Its chemical structure, featuring two tri-iodinated benzene rings, is optimized for high radiopacity and aqueous solubility. Its primary mechanism of action is the physical attenuation of X-rays, while its main physiological side effect, vasodilation, is driven by the osmolality of the solution. The pharmacokinetic profile is favorable for a diagnostic agent, showing rapid distribution and complete elimination in an unchanged form through the kidneys. Standardized experimental protocols are in place to ensure its identity and quality for clinical use. This technical guide provides a core understanding of this compound for professionals engaged in research and development in the fields of diagnostic imaging and pharmaceutical sciences.

References

In-depth Technical Guide: Synthesis and Manufacturing of Ioxaglic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ioxaglic acid is an ionic, low-osmolar radiographic contrast agent utilized in various diagnostic imaging procedures. Its synthesis is a multi-step process involving the creation of two key substituted and iodinated benzoic acid intermediates, which are subsequently coupled and purified. This guide provides a detailed overview of the core chemical synthesis and manufacturing processes for this compound, based on established methodologies. It includes experimental protocols, quantitative data, and process flow diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction

This compound, with the chemical name 3-[[[[3-(Acetylmethylamino)-2,4,6-triiodo-5-[(methylamino)carbonyl]benzoyl]amino]acetyl]amino]-5-[[(2-hydroxyethyl)amino]carbonyl]-2,4,6-triiodobenzoic acid, is a di-acidic, hexaiodinated, and water-soluble compound.[1] It is a third-generation ionic contrast agent known for its lower osmolality compared to earlier high-osmolar agents, which contributes to a better safety profile.[1] The manufacturing of this compound is a complex organic synthesis process that demands precise control over reaction conditions and rigorous purification to ensure the final product's purity and stability.

Core Synthesis Pathway

The synthesis of this compound fundamentally involves the preparation of two key aromatic intermediates derived from 3-aminobenzoic acid, followed by their coupling. The overall synthetic strategy is outlined below.

Synthesis of Key Intermediates

The manufacturing process commences with the synthesis of two crucial substituted triiodinated benzoic acid molecules.

Intermediate A: 3-(Acetylmethylamino)-2,4,6-triiodo-5-((methylamino)carbonyl)benzoic acid

The synthesis of this intermediate begins with 3-aminobenzoic acid, which undergoes a series of reactions including iodination, amidation, and N-acetylation.

Intermediate B: 3-Amino-5-(((2-hydroxyethyl)amino)carbonyl)-2,4,6-triiodobenzoic acid

Similarly, this intermediate is synthesized from a 3-aminobenzoic acid precursor, involving iodination and amidation steps.

Coupling and Final Product Formation

The core of the this compound synthesis is the coupling of Intermediate A and Intermediate B. This is typically achieved by first converting the carboxylic acid group of Intermediate A into a more reactive species, such as an acid chloride, which then reacts with the amino group of Intermediate B to form an amide bond. A final deprotection step may be necessary to yield the final this compound molecule.

Experimental Protocols

The following are generalized experimental protocols for the key steps in the synthesis of this compound. Specific parameters may vary based on the manufacturing scale and specific process optimizations.

Iodination of 3-Aminobenzoic Acid Derivatives

This procedure outlines the tri-iodination of a 3-aminobenzoic acid derivative, a fundamental step for both key intermediates.

Protocol:

-

A solution of the 3-aminobenzoic acid derivative in aqueous hydrochloric acid is prepared.

-

A solution of iodine monochloride in concentrated hydrochloric acid is added slowly to the stirred solution of the aminobenzoic acid derivative.[2]

-

The reaction mixture is heated to approximately 80-85°C and stirred for several hours to ensure complete iodination.[2]

-

The precipitated crude triiodo-compound is collected by filtration.

-

Purification is achieved by recrystallization of its sodium salt from water, with the addition of a small amount of sodium bisulfite to remove any excess iodine.[2]

Amide Formation (General Procedure)

This protocol describes the general method for forming the amide linkages present in the this compound structure.

Protocol:

-

The carboxylic acid-containing starting material is suspended in an inert solvent.

-

A chlorinating agent (e.g., thionyl chloride or oxalyl chloride) is added to convert the carboxylic acid to the corresponding acid chloride. The reaction is typically stirred at room temperature or with gentle heating.

-

After the formation of the acid chloride is complete, the excess chlorinating agent and solvent are removed under reduced pressure.

-

The crude acid chloride is dissolved in a suitable aprotic solvent.

-

The amine-containing substrate, dissolved in a compatible solvent, is added to the acid chloride solution, often in the presence of a base to neutralize the HCl byproduct.

-

The reaction mixture is stirred until the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC or HPLC).

-

The final product is isolated by precipitation, extraction, and/or crystallization.

Purification of this compound

The final purification of this compound is critical to remove any unreacted starting materials, byproducts, and impurities.

Protocol:

-

The crude this compound is dissolved in a dilute aqueous base to form a salt solution.

-

The solution is treated with activated carbon to remove colored impurities.

-

The solution is filtered, and the pH is carefully adjusted with an acid to precipitate the purified this compound.

-

The precipitated solid is collected by filtration, washed with deionized water, and dried under vacuum.

-

Further purification may be achieved by recrystallization from a suitable solvent system.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of a triiodinated benzoic acid intermediate, based on literature values for analogous reactions.

| Parameter | Value | Reference |

| Starting Material | 3-Aminobenzoic Acid | |

| Reagent | Iodine Monochloride | |

| Solvent | Water, Hydrochloric Acid | |

| Reaction Temperature | 80-85°C | |

| Reaction Time | 3 hours | |

| Crude Yield | ~92% | |

| Purified Yield | ~70% |

Process Visualization

The following diagrams illustrate the key logical relationships in the synthesis and manufacturing of this compound.

Caption: Overall synthetic pathway for this compound.

Caption: Experimental workflow for the iodination step.

Conclusion

The synthesis and manufacturing of this compound is a well-established yet intricate process that relies on the precise execution of several key organic reactions. The core of the synthesis involves the preparation of two specifically substituted triiodinated benzoic acid intermediates, which are then coupled to form the final molecule. Rigorous purification at various stages is paramount to achieving the high purity required for a pharmaceutical product. This guide provides a foundational understanding of the chemical principles and experimental methodologies involved, serving as a valuable resource for professionals in the field of pharmaceutical development and manufacturing.

References

Ioxaglic Acid in Contrast Imaging: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ioxaglic acid, commercially known as Hexabrix, is a low-osmolality, ionic, dimeric iodinated contrast agent that has been utilized in various radiological procedures. Its fundamental mechanism of action lies in the attenuation of X-rays by the six iodine atoms within its molecular structure, leading to enhanced visualization of vascular and other soft tissue structures. This technical guide provides an in-depth exploration of the core mechanisms of this compound, detailing its physicochemical properties, pharmacokinetics, and the molecular interactions that underpin both its diagnostic efficacy and its adverse effect profile. Quantitative data are summarized for comparative analysis, and key experimental methodologies are described. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a comprehensive understanding for researchers and professionals in drug development.

Core Mechanism of Action: X-ray Attenuation

The primary function of this compound as a contrast agent is rooted in the physicochemical properties of its constituent iodine atoms.[1][2] The core structure of this compound is a tri-iodinated benzoate (B1203000) derivative.[1][2] Being a dimeric molecule, it contains six iodine atoms.[1] The high atomic number and electron density of iodine result in significant absorption of X-rays, a phenomenon known as attenuation. When introduced into the body, this compound increases the X-ray attenuation of the tissues and fluids it occupies, thereby creating a contrast against surrounding structures on a radiograph. This allows for the clear delineation of blood vessels, organs, and other anatomical features.

Physicochemical and Pharmacokinetic Profile

This compound is classified as a low-osmolality ionic contrast medium. Unlike high-osmolality agents, which are typically monomeric and ionic, this compound's dimeric structure provides six iodine atoms for every two osmotically active particles in solution (a 6:2 ratio), resulting in a lower osmolality compared to older ionic agents with a 3:2 ratio. This lower osmolality is associated with a reduced incidence of certain adverse effects.

Quantitative Data Summary

The following tables summarize the key quantitative properties of two common formulations of this compound, Hexabrix 320 and Hexabrix 200.

| Property | Hexabrix 320 | Hexabrix 200 | Reference |

| Iodine Concentration | 320 mg/mL | 200 mg/mL | |

| Osmolality (mOsm/kg) | ~600 | 356 | |

| Viscosity (cP at 25°C) | 14.7 | 3.5 | |

| Viscosity (cP at 37°C) | 8.9 (or 7.5) | 2.5 | |

| Sodium Content (mEq/mL) | 0.15 | 0.095 | |

| pKa | 2.97 | 2.97 |

| Pharmacokinetic Parameter | Value | Reference |

| Protein Binding | 14% (unusually high for a water-soluble iodinated contrast agent) | |

| Distribution Half-life (α) | 12 minutes (range: 4-17 minutes) | |

| Elimination Half-life (β) | 92 minutes (range: 61-140 minutes) | |

| Peak Plasma Concentration | 2.13 mg/mL (after 50 mL IV administration) | |

| Excretion | Primarily unchanged via the kidneys through glomerular filtration. | |

| Urinary Recovery | ~50% at 2 hours, ~90% at 24 hours |

Molecular and Cellular Mechanisms of Adverse Effects

The adverse effects of this compound are considered multifactorial, stemming from a combination of its ionic nature, osmolality, and direct cellular toxicity.

Hypersensitivity Reactions

Hypersensitivity reactions to iodinated contrast media can be immediate (Type I) or delayed. While the precise mechanisms are complex and can be non-immune in nature, there is evidence for the involvement of mast cell and basophil activation. This can occur through IgE-mediated pathways in sensitized individuals or via direct, non-specific activation. This compound has also been shown to activate the complement system, leading to the generation of anaphylatoxins C3a and C5a, which can further stimulate mast cells and basophils, contributing to the inflammatory response.

Effects on Coagulation

In vitro studies have demonstrated that this compound possesses anticoagulant properties. It interferes with the coagulation cascade by inhibiting thrombin-mediated feedback activation of crucial clotting factors, namely Factor V and Factor VIII, as well as platelet activation. The proposed mechanism is the interference of ioxaglate with the binding of macromolecular substrates to the anionic exosite I of thrombin. This leads to a dose-dependent prolongation of thrombin time, partial thromboplastin (B12709170) time, and other coagulation parameters.

Direct Cellular Toxicity

This compound can exert direct cytotoxic effects on various cell types, including endothelial and renal tubular cells. This toxicity is thought to contribute to adverse events such as phlebitis, thrombosis, and contrast-induced nephropathy (CIN).

-

Endothelial Cells: In vitro studies have shown that ioxaglate can induce morphological changes in human microvascular endothelial cells, including cell shrinkage and loss of cell tips, in a concentration- and time-dependent manner. This is accompanied by an increase in the release of lactate (B86563) dehydrogenase (LDH), an indicator of cell membrane damage. This direct damage to the endothelium can lead to dysfunction, contributing to pain, inflammation, and thrombosis at the injection site.

-

Renal Tubular Cells: The pathogenesis of CIN is multifactorial, involving renal ischemia and direct toxic effects on renal tubular cells. Contrast media can induce oxidative stress and apoptosis in these cells.

Key Experimental Protocols

The following sections outline the general methodologies for key experiments cited in the literature to assess the effects of this compound.

In Vitro Assessment of Endothelial Cell Toxicity

-

Objective: To determine the direct cytotoxic effects of this compound on endothelial cells.

-

Cell Culture: Human microvascular endothelial cells are cultured under standard conditions.

-

Exposure: Cells are exposed to varying concentrations of this compound (e.g., 100 or 150 mg Iodine/mL) for different durations (e.g., 10, 30, 60 minutes). A non-ionic contrast agent and culture medium alone serve as controls.

-

Morphological Analysis: Changes in cell morphology (e.g., shrinkage, loss of cell tips) are observed and quantified using light microscopy.

-

Viability Assay: Cell viability is assessed by measuring the efflux of lactate dehydrogenase (LDH) into the culture medium using a commercially available colorimetric assay. Increased LDH in the medium indicates compromised cell membrane integrity.

In Vivo Assessment of Blood-Brain Barrier Integrity

-

Objective: To evaluate the effect of this compound on the permeability of the blood-brain barrier (BBB).

-

Animal Models: Rabbits or canines are commonly used.

-

Administration: this compound is injected into the carotid artery to directly challenge the BBB. Saline injections serve as a control.

-

Tracer Administration: A BBB-impermeable tracer is administered intravenously. Common tracers include:

-

Evans Blue dye: Binds to plasma albumin and stains brain tissue blue if the BBB is compromised.

-

Radiolabeled markers (e.g., 99mTc-pertechnetate): Allows for quantitative assessment of tracer extravasation into the brain parenchyma via scintillation counting or imaging.

-

-

Assessment:

-

Visual: The brain is dissected and visually inspected for Evans Blue staining.

-

Quantitative: The amount of radiolabeled tracer in the brain tissue is measured and compared between the this compound and control groups.

-

Imaging: Dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) can also be used to quantify the leakage of a gadolinium-based contrast agent across the BBB.

-

Conclusion

This compound serves as an effective contrast agent due to the X-ray attenuating properties of its six iodine atoms. Its formulation as a low-osmolality ionic dimer represents an advancement over older high-osmolality agents, generally offering a better safety profile. However, its ionic nature and inherent chemical properties can lead to a range of adverse effects, including hypersensitivity reactions, anticoagulant effects, and direct cellular toxicity. A thorough understanding of these mechanisms at the molecular and cellular levels is crucial for the safe and effective use of this compound in clinical practice and for the development of future generations of contrast media with improved safety and efficacy. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the intricate interactions of this compound with biological systems.

References

Pharmacokinetics and biodistribution of ioxaglic acid

An In-depth Technical Guide to the Pharmacokinetics and Biodistribution of Ioxaglic Acid

This technical guide provides a comprehensive overview of the pharmacokinetics and biodistribution of this compound, a low-osmolality, ionic, dimeric iodinated contrast agent. The information is intended for researchers, scientists, and professionals involved in drug development and medical imaging.

Executive Summary

This compound, commercially known as Hexabrix, is a radiographic contrast medium used for various diagnostic imaging procedures, including angiography, urography, and computed tomography (CT)[1][2][3]. Its pharmacokinetic profile is characterized by a two-compartment model following intravenous administration, with rapid distribution and subsequent elimination primarily through the kidneys[1][4]. The agent is excreted unchanged in the urine. While comprehensive quantitative biodistribution data across all organs is limited in publicly available literature, studies in animal models indicate a high concentration in the renal cortex, consistent with its primary route of excretion.

Pharmacokinetics

The pharmacokinetic properties of this compound have been characterized in both human and animal studies. The data is most consistent with a two-compartment model, describing a rapid distribution phase followed by a slower elimination phase.

Human Pharmacokinetic Parameters

Clinical studies in healthy volunteers with normal renal function have established the key pharmacokinetic parameters of this compound following intravenous administration.

Table 1: Human Pharmacokinetic Parameters of this compound (Hexabrix 320)

| Parameter | Value | Notes |

| Pharmacokinetic Model | Two-Compartment | Following intravascular injection. |

| Distribution Half-Life (t½α) | 12 minutes | Rapid alpha phase for drug distribution. |

| Elimination Half-Life (t½β) | 92 minutes | Slower beta phase for drug elimination. |

| Peak Plasma Time (Tmax) | 2 minutes | After intravenous administration of 50 mL. |

| Peak Plasma Conc. (Cmax) | 2.13 mg/mL | After intravenous administration of 50 mL. |

| Protein Binding | Poorly bound to serum albumin | A value of 14% has been reported. |

| Metabolism | Not metabolized | Excreted from the body unchanged. |

| Primary Excretion Route | Renal | Primarily via glomerular filtration. |

| Urinary Recovery | ~50% at 2 hours, ~90% at 24 hours | Following intravenous administration. |

| Alternate Excretion Route | Hepatic and intestinal | Becomes significant in patients with renal impairment. |

Preclinical Pharmacokinetic Parameters

Studies in animal models, such as rabbits, provide additional insight into the pharmacokinetic profile of this compound.

Table 2: Preclinical Pharmacokinetic Parameters of this compound in Rabbits

| Parameter | Value | Notes |

| Animal Model | New Zealand Rabbits (Male & Female) | Intravenous bolus injection. |

| Plasma Elimination Half-Life | ~45 minutes | |

| Volume of Distribution (Vd) | 20% - 26% of body weight |

Biodistribution

Following intravascular injection, this compound is rapidly distributed throughout the circulatory system and into the extracellular fluid space. Its distribution is primarily dictated by blood flow and its hydrophilic nature.

Organ Distribution

Detailed quantitative studies on the concentration of this compound in a wide array of organs and tissues are not extensively available in the peer-reviewed literature. However, preclinical studies in rabbits have provided specific data on its accumulation in the kidneys.

Table 3: Renal Distribution of this compound in Rabbits (2 hours post-injection)

| Tissue | Relative Concentration | Notes |

| Renal Cortex | 8 to 10 times higher than plasma | Persistent accumulation compared to plasma levels. |

| Renal Medulla | Lower than cortex | |

| Renal Papilla | Lower than cortex |

In rats, biliary excretion has been shown to play a more significant role, accounting for up to 30% of excretion. This compound has also been shown to cross the placental barrier in mice and is excreted in human milk.

Experimental Protocols

The following sections detail the methodologies employed in the key pharmacokinetic and biodistribution studies cited in this guide.

Human Pharmacokinetic Study

-

Study Design: A study in normal volunteers to determine the pharmacokinetic profile of this compound.

-

Subjects: Healthy human volunteers with normal renal function.

-

Administration: 50 mL of Hexabrix 320 administered via intravenous injection.

-

Sampling: Blood samples were collected at various time points to determine plasma concentrations. Urine was collected over 24 hours to measure cumulative excretion.

-

Analytical Method: While the specific analytical method is not detailed in the product monograph, quantitative analysis of iodinated contrast agents in biological fluids is typically performed using High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

Rabbit Pharmacokinetic and Renal Accumulation Study

-

Study Design: A comparative pharmacokinetic and tissue distribution study in rabbits.

-

Animal Model: Male and female New Zealand rabbits.

-

Administration: A single intravenous bolus injection of this compound (Hexabrix) at a dose of 5 ml/kg. An additional group received a continuous intravenous infusion at a rate of 2.5 ml/kg/hour for four hours.

-

Sampling: Animals were sacrificed at 2, 8, and 24 hours after the bolus injection. For the infusion group, animals were sacrificed 30 minutes after the end of the infusion. Plasma and kidney tissues (cortex, medulla, papilla) were collected.

-

Analytical Method: Plasma and tissue concentrations of this compound were quantified using an HPLC method. Specific details of the chromatographic conditions were not provided in the cited abstract.

Representative Analytical Protocol (HPLC)

Table 4: Representative HPLC Method for Analysis of an Iodinated Contrast Agent

| Parameter | Specification |

| Instrumentation | HPLC system with a UV-Vis detector |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3.0) and an organic solvent (e.g., acetonitrile (B52724) or methanol) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | ~240 nm (based on the UV absorbance of the tri-iodinated benzene (B151609) ring) |

| Sample Preparation | Protein precipitation of plasma/serum samples with acetonitrile or methanol, followed by centrifugation. Supernatant is then injected. Tissue samples would require homogenization and extraction prior to protein precipitation. |

| Quantification | Based on a calibration curve prepared by spiking known concentrations of this compound into the corresponding biological matrix. |

Visualizations: Workflows and Pathways

Pharmacokinetic Model and Excretion Pathways

The following diagrams illustrate the key processes in the pharmacokinetics and excretion of this compound.

References

An In-depth Technical Guide on the Solubility and Stability of Ioxaglic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of ioxaglic acid. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on summarizing qualitative solubility information and presenting detailed, generalized experimental protocols for determining the solubility and stability of this compound, based on established pharmaceutical testing guidelines.

Introduction to this compound

This compound is an ionic, low-osmolality iodinated radiocontrast agent used in various diagnostic imaging procedures, such as angiography and computed tomography.[1][2][3] Its chemical structure, rich in iodine atoms, allows for the attenuation of X-rays, providing enhanced visualization of internal body structures.[1] Understanding the solubility and stability of this compound is critical for its formulation, storage, and safe and effective administration.

Solubility of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its dissolution rate, bioavailability, and formulation design.

Qualitative Solubility Profile

Published data on the solubility of this compound is primarily qualitative. The product monograph for Hexabrix®, a formulation containing this compound, describes its solubility as follows:

-

Slightly soluble in:

-

Water

-

Alcohol

-

Ether

-

Chloroform

-

Methanol

-

-

Very soluble in:

-

Dimethylformamide[4]

-

This information suggests that this compound is a sparingly soluble compound in common aqueous and organic solvents but exhibits high solubility in a polar aprotic solvent like dimethylformamide.

Predicted Aqueous Solubility

A computationally predicted aqueous solubility for this compound is available in the DrugBank database, suggesting a value of 0.0152 mg/mL. It is important to note that this is a theoretical value and should be confirmed by experimental analysis.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound. The following is a generalized protocol that can be adapted for this compound.

Objective: To determine the equilibrium solubility of this compound in various solvents and at different pH values.

Materials:

-

This compound powder

-

Selected solvents (e.g., purified water, methanol, ethanol, acetonitrile)

-

Buffer solutions of various pH values (e.g., pH 1.2, 4.5, 6.8, 7.4)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

Validated analytical method for quantification (e.g., HPLC-UV, UPLC-MS)

Procedure:

-

Add an excess amount of this compound powder to a series of vials. The excess solid is necessary to ensure that a saturated solution is formed.

-

Add a known volume of the desired solvent or buffer solution to each vial.

-

Securely cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time to reach equilibrium.

-

After shaking, allow the vials to stand to let the undissolved solids settle.

-

Carefully withdraw an aliquot of the supernatant. To separate the dissolved from undissolved solid, centrifugation or filtration (using a filter compatible with the solvent and drug) can be employed.

-

Dilute the clear supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of this compound in the diluted samples using a validated analytical method.

-

Calculate the solubility in mg/mL or mol/L.

Data Presentation:

The quantitative solubility data should be summarized in a clear and structured table for easy comparison.

| Solvent/Buffer (pH) | Temperature (°C) | Solubility (mg/mL) |

| Purified Water | 25 | [Experimental Value] |

| Purified Water | 37 | [Experimental Value] |

| Methanol | 25 | [Experimental Value] |

| Ethanol | 25 | [Experimental Value] |

| Buffer pH 1.2 | 37 | [Experimental Value] |

| Buffer pH 4.5 | 37 | [Experimental Value] |

| Buffer pH 6.8 | 37 | [Experimental Value] |

Stability of this compound

Stability testing is essential to ensure that a drug substance maintains its quality, safety, and efficacy throughout its shelf life. Forced degradation studies are a key component of this, helping to identify potential degradation products and establish stability-indicating analytical methods.

Potential Degradation Pathways

For iodinated contrast agents like this compound, several degradation pathways can be anticipated under stress conditions. These may include:

-

Deiodination: The loss of iodine atoms from the aromatic ring.

-

Decarboxylation: The removal of a carboxyl group.

-

Hydrolysis: Cleavage of amide bonds within the molecule.

Experimental Protocols for Forced Degradation Studies

The following are generalized protocols for conducting forced degradation studies on this compound, based on ICH guidelines. The extent of degradation should be targeted to be between 5-20%.

Objective: To evaluate the stability of this compound in acidic and basic conditions.

Procedure:

-

Prepare solutions of this compound in 0.1 M HCl and 0.1 M NaOH.

-

Incubate the solutions at an elevated temperature (e.g., 60 °C) for a specified period (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw a sample, neutralize it, and dilute it to a suitable concentration.

-

Analyze the samples using a stability-indicating analytical method (e.g., UPLC-MS) to determine the amount of remaining this compound and to profile any degradation products.

Objective: To assess the susceptibility of this compound to oxidation.

Procedure:

-

Prepare a solution of this compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Keep the solution at room temperature for a specified period, with samples taken at various time points.

-

Analyze the samples to quantify the parent drug and detect any oxidative degradation products.

Objective: To investigate the effect of heat on the stability of this compound in the solid state.

Procedure:

-

Place this compound powder in a controlled temperature oven (e.g., 60°C, 80°C).

-

Expose the powder for a defined period (e.g., 1, 7, 14 days).

-

At each time point, dissolve a portion of the powder in a suitable solvent.

-

Analyze the resulting solution to determine the extent of degradation.

Objective: To determine the stability of this compound when exposed to light.

Procedure:

-

Expose this compound powder and a solution of the drug to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

-

A dark control sample should be stored under the same conditions but protected from light.

-

After a defined exposure period, analyze both the exposed and control samples to assess the extent of photodegradation.

Data Presentation for Stability Studies

The results of the forced degradation studies should be presented in a tabular format.

| Stress Condition | Time (hours/days) | This compound Remaining (%) | Degradation Products (Peak Area %) | Observations |

| 0.1 M HCl, 60°C | 2 | [Value] | [Value(s)] | [e.g., Color change] |

| 8 | [Value] | [Value(s)] | ||

| 0.1 M NaOH, 60°C | 2 | [Value] | [Value(s)] | |

| 8 | [Value] | [Value(s)] | ||

| 3% H₂O₂, RT | 24 | [Value] | [Value(s)] | |

| Solid, 80°C | 7 days | [Value] | [Value(s)] | [e.g., Change in appearance] |

| Photostability (UV/Vis) | [Total Illumination] | [Value] | [Value(s)] |

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the equilibrium solubility of this compound.

Logical Flow for Forced Degradation Studies

Caption: Logical workflow for conducting forced degradation studies on this compound.

Conclusion

References

The Toxicity Profile of Ioxaglic Acid: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ioxaglic acid, a tri-iodinated benzoic acid derivative, is an ionic, low-osmolality contrast agent historically used in various radiological procedures. Marketed under the trade name Hexabrix, it is formulated as a combination of its meglumine (B1676163) and sodium salts.[1] Its lower osmolality compared to high-osmolality contrast media generally results in a better safety profile and fewer adverse effects.[2] However, as with all contrast agents, understanding its potential for in vitro and in vivo toxicity is crucial for its safe and effective use. This technical guide provides a comprehensive overview of the toxicity profile of this compound, detailing its effects at the cellular and organismal level, outlining the experimental protocols used for its assessment, and visualizing the key mechanistic pathways involved in its toxicity.

In Vitro Toxicity Profile

The in vitro toxicity of this compound has been evaluated through a range of assays assessing its cytotoxicity and genotoxicity.

Cytotoxicity

While specific IC50 values for this compound on various cell lines are not extensively reported in publicly available literature, comparative studies provide insight into its cytotoxic potential. The primary target for the toxic effects of systemically administered this compound is the renal tubular cell, a key player in the development of contrast-induced nephropathy (CIN).

Table 1: In Vitro Cytotoxicity Data for this compound and Comparators

| Cell Line | Assay | Test Agent | Concentration | Result | Reference |

| LLC-PK1 (porcine kidney epithelial cells) | MTT Assay | Ioxaglate | Not specified | Comparable decline in glomerular filtration rate and tubular necrosis to iohexol (B1672079) and iothalamate | [3] |

| LLC-PK1 (porcine kidney epithelial cells) | MTT Assay | Ioxithalamate (high-osmolar) | 75 mg I/mL | 4% of undamaged control cells | [4] |

| LLC-PK1 (porcine kidney epithelial cells) | MTT Assay | Ioversol (low-osmolar) | 75 mg I/mL | 32% of undamaged control cells | [4] |

| LLC-PK1 (porcine kidney epithelial cells) | MTT Assay | Iomeprol-300 (low-osmolar) | 75 mg I/mL | 34% of undamaged control cells | |

| LLC-PK1 (porcine kidney epithelial cells) | MTT Assay | Iodixanol (iso-osmolar) | 75 mg I/mL | 40% of undamaged control cells |

Genotoxicity

Genotoxicity studies are essential to determine the potential of a substance to cause damage to genetic material. This compound has been evaluated for its mutagenic and clastogenic potential.

Table 2: Summary of In Vitro Genotoxicity Studies for this compound

| Assay | Test System | Results | Reference |

| Ames Test (Bacterial Reverse Mutation Assay) | Salmonella typhimurium | Non-mutagenic | Hexabrix® 200 - PRODUCT MONOGRAPH |

| Phage Induction Assay | Lysogenic Bacteria | Did not induce phage activity | Hexabrix® 200 - PRODUCT MONOGRAPH |

| Chromosomal Aberration Test | Not specified | No publicly available data on this compound specifically. | |

| In Vitro Micronucleus Test | Not specified | No publicly available data on this compound specifically. |

Based on the available data, this compound is considered to be non-mutagenic.

In Vivo Toxicity Profile

In vivo studies provide critical information on the systemic toxicity of this compound, including acute toxicity and target organ-specific effects.

Acute Toxicity

Acute toxicity studies are performed to determine the potential adverse effects that occur shortly after a single dose of a substance. The median lethal dose (LD50) is a common metric from these studies.

Table 3: Acute In Vivo Toxicity of this compound

| Species | Route of Administration | LD50 | Reference |

| Dog | Intravenous | >10.2 g Iodine/kg | PubChem CID 3742 |

| Rabbit | Intravenous | >6.4 g Iodine/kg | PubChem CID 3742 |

Target Organ Toxicity: Nephrotoxicity

The primary organ of concern for this compound toxicity is the kidney. Contrast-induced nephropathy (CIN), also known as contrast-induced acute kidney injury (CI-AKI), is a well-documented adverse effect of iodinated contrast media. Studies have shown that ioxaglate can induce apoptosis (programmed cell death) in renal tubular cells, which is a key event in the pathogenesis of CIN. This is believed to be mediated by the generation of reactive oxygen species (ROS) and the subsequent activation of stress-activated protein kinase pathways.

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Culture: Renal tubular epithelial cells (e.g., LLC-PK1) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Exposure: The cell culture medium is replaced with a medium containing various concentrations of this compound or control substances. The cells are then incubated for a specified period (e.g., 24 hours).

-

MTT Addition: An MTT solution is added to each well and incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan (B1609692) crystals.

-

Solubilization: A solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (typically 570 nm) using a microplate reader. The intensity of the color is proportional to the number of viable cells.

-

Data Analysis: Cell viability is expressed as a percentage of the untreated control cells.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

-

Bacterial Strains: Several histidine-auxotrophic strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) are used. These strains have mutations in the genes involved in histidine synthesis and therefore cannot grow in a histidine-free medium.

-

Metabolic Activation: The test is performed with and without a metabolic activation system (S9 fraction), which is a liver homogenate that mimics mammalian metabolism.

-

Exposure: The bacterial strains are exposed to various concentrations of this compound, a positive control (a known mutagen), and a negative control (vehicle) in the presence of a small amount of histidine.

-

Plating: The treated bacteria are plated on a minimal agar (B569324) medium lacking histidine.

-

Incubation: The plates are incubated for 48-72 hours at 37°C.

-

Scoring: The number of revertant colonies (colonies that have undergone a reverse mutation and can now synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

In Vivo Acute Intravenous Toxicity Study (General Protocol based on OECD Guidelines)

This protocol outlines the general procedure for an acute intravenous toxicity study in rabbits.

-

Animal Selection: Healthy, young adult rabbits of a single strain are used. Animals are acclimatized to the laboratory conditions before the study.

-

Dose Groups: At least three dose levels of this compound, a vehicle control group, and a positive control group (if applicable) are established.

-

Administration: A single intravenous injection of the test substance is administered to each animal, typically via the marginal ear vein. The volume of the injection is kept constant across all animals.

-

Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, appearance, and physiological functions), and body weight changes at regular intervals for at least 14 days.

-

Necropsy: All animals (including those that die during the study and those euthanized at the end) undergo a gross necropsy to examine for any pathological changes in organs and tissues.

-

Data Analysis: The LD50 value is calculated using appropriate statistical methods.

Signaling Pathways in this compound-Induced Toxicity

The primary mechanism of this compound-induced renal toxicity involves the induction of apoptosis in renal tubular cells. This process is initiated by an increase in intracellular reactive oxygen species (ROS), which then activates stress-activated protein kinase (SAPK) signaling pathways.

This compound-Induced Apoptosis in Renal Tubular Cells

Caption: this compound-induced apoptosis signaling pathway in renal tubular cells.

Experimental Workflows

Visualizing experimental workflows can aid in understanding the sequence of steps involved in toxicity testing.

In Vitro Cytotoxicity Testing Workflow

Caption: A typical workflow for an in vitro cytotoxicity (MTT) assay.

In Vivo Acute Toxicity Testing Workflow

Caption: A generalized workflow for an in vivo acute intravenous toxicity study.

Conclusion

This compound, as a low-osmolality iodinated contrast agent, demonstrates a favorable toxicity profile compared to its high-osmolality counterparts. In vitro, it is considered non-mutagenic. Its cytotoxic effects are primarily directed towards renal tubular cells, a key factor in the development of contrast-induced nephropathy. The in vivo acute toxicity of this compound is low, as indicated by high LD50 values in animal models. The primary mechanism of its renal toxicity involves the induction of apoptosis through a signaling cascade initiated by reactive oxygen species and mediated by the JNK and p38 MAPK pathways. A thorough understanding of this toxicity profile is essential for the safe clinical application of this compound and for the development of future contrast agents with improved safety profiles.

References

- 1. Effects on renal haemodynamics and tubular function of the contrast medium Ioxaglate in renal transplant patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]

- 3. Experimental nephrotoxicity of the radiocontrast agents iohexol, ioxaglate, and iothalamate. An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytotoxic effects of ionic high-osmolar, nonionic monomeric, and nonionic iso-osmolar dimeric iodinated contrast media on renal tubular cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Ioxaglic acid molecular formula and weight

An In-depth Technical Guide on Ioxaglic Acid: Molecular Properties

For researchers, scientists, and drug development professionals, a precise understanding of a compound's fundamental molecular characteristics is paramount. This guide provides the core molecular data for this compound, a substance used as an iodinated contrast medium.

This compound is a complex organoiodine compound. Its chemical composition and molecular mass are fundamental parameters for any experimental or developmental work. The established molecular formula and weight are detailed below.

| Property | Value |

| Molecular Formula | C₂₄H₂₁I₆N₅O₈[1][2][3] |

| Molecular Weight | 1268.88 g/mol [1][2] |

| Exact Mass | 1268.5658 u |

The data presented is derived from reputable chemical databases and scientific literature, ensuring accuracy for research and development applications.

As this guide focuses solely on the molecular formula and weight of this compound, detailed experimental protocols for synthesis or analysis are not included. Similarly, signaling pathways or experimental workflows are not applicable to the scope of this particular technical summary, and therefore, no diagrams are provided.

References

Early Clinical Studies of Ioxaglic Acid Efficacy: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of early clinical studies investigating the efficacy and safety of ioxaglic acid, a low-osmolality iodinated contrast medium. Marketed under the trade name Hexabrix, this compound was developed to reduce the adverse effects associated with high-osmolality contrast agents. This document summarizes key quantitative data from comparative clinical trials, details the experimental protocols employed in these studies, and provides visualizations of the clinical trial workflow.

Quantitative Efficacy and Safety Data

The following tables summarize the key findings from early clinical trials comparing this compound with other contrast media across various imaging modalities.

Table 1: Comparative Efficacy in Angiography and Left Ventriculography

| Study Comparator | Number of Patients | Efficacy Outcome | Ioxaglate Group | Comparator Group | p-value | Citation |

| Iodixanol (B1672021) 320 mg I/ml | 74 (38 Ioxaglate, 36 Iodixanol) | Good radiographic efficacy | Not specified quantitatively, but stated as "good in both groups" | Not specified quantitatively, but stated as "good in both groups" | Not specified | [1] |

| Iodixanol 320 | 46 | Diagnostic Quality of Visualization | All procedures diagnostic | All procedures diagnostic | p = 0.205 (no significant difference) | [2] |

Table 2: Comparative Safety and Tolerability in Angiography and Left Ventriculography

| Study Comparator | Number of Patients | Adverse Event/Sensation | Ioxaglate Group | Comparator Group | p-value | Citation |

| Iodixanol 320 mg I/ml | 74 (38 Ioxaglate, 36 Iodixanol) | Any Adverse Events | 16 (42%) | 6 (16%) | p = 0.02 | [1] |

| Sensation of Warmth | 34 (89%) | 26 (72%) | p = 0.06 | [1] | ||

| Iodixanol 320 | 46 | Mild or Moderate Adverse Effects | No significant difference | No significant difference | p = 0.106 | [2] |

| Injection-related Pain | Significantly greater incidence | p = 0.025 | ||||

| Diatrizoate (Urografin 60%) | 34 (double-blind group) | Patient Preference | All patients preferred ioxaglate | 0 patients | Not specified | |

| Severe Pain | 0 | 14 | Not specified | |||

| Slight Pain | 5 | 12 | Not specified | |||

| Iothalamate (Conray 280) | 33 | Patient Preference | 30 | 0 | Not specified | |

| Sensation of Heat | Significantly less | Not specified |

Table 3: Efficacy and Safety in Urography

| Study Comparator | Number of Patients | Outcome | Ioxaglate Group | Comparator Group | p-value | Citation |

| Diatrizoate Meglumine and Diatrizoate Sodium (Renografin-60) | 60 | Diagnostic Quality of Urograms | Significantly better | Not specified | ||

| Body Heat, Arm Heat, and Overall Discomfort | Significantly less | Not specified | ||||

| Nausea and Vomiting | Similar amount | Similar amount | Not specified | |||

| Iohexol and Iopamidol | Not specified | Nephrogram Quality | Good | Iohexol was statistically significantly better | Not specified | |

| Pyelographic Density and Ureteric Distension | Similar | Similar | Not specified |

Table 4: Hemodynamic Effects

| Study Procedure | Comparator | Number of Patients | Hemodynamic Parameter | Ioxaglate Effect | Comparator Effect | Citation |

| Femoral Angiography | Diatrizoate | 61 | Heart Rate | Increased | Increased (significantly more than ioxaglate) | |

| Systolic and Diastolic Blood Pressure | Decreased | Decreased (significantly more than ioxaglate) | ||||

| Urography | Renografin-60 | 60 | Heart Rate | Less of an increase | ||

| Mean Arterial Blood Pressure | Slight rise | Biphasic rise then fall |

Experimental Protocols

The early clinical studies of this compound were predominantly designed as randomized, double-blind, comparative trials to ensure unbiased assessment of efficacy and safety.

A. Study Design: Double-Blind, Randomized, Parallel-Group/Crossover Trial

A common methodology involved a double-blind, randomized design where patients were assigned to receive either ioxaglate or a comparator contrast medium.

-

Patient Population: Patients referred for specific radiological procedures such as cardioangiography, peripheral arteriography, or urography. Inclusion and exclusion criteria were established to ensure a homogenous study population.

-

Randomization: Patients were randomly allocated to one of the treatment groups.

-

Blinding: Both the patient and the administering physician were unaware of the contrast agent being used. In some studies, a crossover design was employed where each patient received both contrast agents for different limbs, serving as their own control.

-

Intervention: Administration of this compound (Hexabrix) or the comparator contrast agent at a specified iodine concentration and volume, tailored to the imaging procedure.

-

Data Collection:

-

Efficacy: Radiographic quality was assessed by independent observers who were blinded to the contrast agent used.

-

Safety and Tolerability: Adverse events, including sensations of pain and warmth, were recorded. Hemodynamic parameters such as heart rate and blood pressure were monitored.

-

Biochemical Analysis: Blood and urine samples were collected before and after the procedure to assess renal function and other biochemical parameters.

-

B. Specific Procedural Protocols

-

Cardioangiography and Left Ventriculography: The trial aimed to compare the safety and radiographic efficacy of iodixanol (320 mg I/ml) versus ioxaglate (Hexabrix 320 mg I/ml). Seventy-six patients were initially enrolled, with 36 receiving iodixanol and 38 receiving ioxaglate. The evaluation included vital signs, adverse events, patient discomfort, and clinical-chemical parameters in blood and urine.

-

High-Dose Clinical Urography: A double-blind trial was conducted on 60 patients to compare Hexabrix with Renografin-60. The study assessed urinary iodine concentrations, urine volumes, and the diagnostic quality of excretory urograms. Hemodynamic changes and patient-reported discomfort were also recorded.

-

Femoral Angiography: In a double-blind study with 34 patients, ioxaglate was compared with diatrizoate. The primary endpoints were patient-reported pain and changes in heart rate and arterial blood pressure.

Visualizations

The following diagrams illustrate the typical workflow of the early clinical trials assessing this compound.

Caption: Workflow of a typical randomized controlled trial for this compound.

Caption: Logical flow for assessing efficacy and safety in this compound trials.

References

Biocompatibility of Ioxaglic Acid for In Vivo Applications: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ioxaglic acid, an ionic, low-osmolality iodinated contrast medium, has been utilized in various radiological procedures. Its biocompatibility is a critical factor for its safe in vivo administration. This technical guide provides an in-depth analysis of the biocompatibility of this compound, summarizing key quantitative data, detailing experimental protocols for its assessment, and visualizing associated biological pathways and workflows. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding and evaluating the in vivo safety profile of this compound.

Physicochemical Properties and Pharmacokinetics

This compound is a tri-iodinated benzoic acid derivative.[1] Its low osmolality (approximately 600 mOsm/kg) compared to high-osmolality contrast media contributes to a reduced incidence of adverse effects.[2][3] Following intravenous administration, this compound is rapidly distributed in the extracellular fluid and is primarily excreted unchanged by the kidneys.[1]

Table 1: Pharmacokinetic Properties of this compound

| Parameter | Value | Reference |

| Protein Binding | ~14% | [2] |

| Distribution Half-life | 12 minutes (range: 4-17 min) | |

| Elimination Half-life | 92 minutes (range: 61-140 min) | |

| Metabolism | None | |

| Primary Route of Excretion | Renal |

In Vitro Biocompatibility Assessment

Cytotoxicity

The cytotoxic potential of this compound has been evaluated using various cell-based assays. A key indicator of cytotoxicity is the release of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme that is released into the cell culture medium upon cell membrane damage.

Table 2: Cytotoxicity of this compound on Human Microvascular Endothelial Cells

| This compound Concentration (mg Iodine/mL) | Exposure Time (minutes) | LDH Release (% of control) | Morphological Changes |

| 150 | 60 | ~20% (significant increase) | Cell shrinkage and loss of cell tip in 20-80% of cells |

Experimental Protocol: LDH Cytotoxicity Assay

The cytotoxicity of this compound on endothelial cells can be determined using a commercially available LDH cytotoxicity assay kit.

-

Cell Seeding: Human umbilical vein endothelial cells (HUVECs) are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 50, 100, 150 mg Iodine/mL). Control wells with untreated cells and wells with a lysis buffer (to determine maximum LDH release) are also prepared.

-

Incubation: The plate is incubated for specific time points (e.g., 1, 4, 24 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

Supernatant Collection: After incubation, the plate is centrifuged, and the supernatant from each well is carefully transferred to a new 96-well plate.

-

LDH Reaction: The LDH assay reaction solution is added to each well of the new plate.

-

Incubation and Measurement: The plate is incubated at room temperature for 30 minutes in the dark. The absorbance is then measured at 490 nm using a microplate reader.

-

Calculation: The percentage of cytotoxicity is calculated using the formula: (Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release) * 100.

Hemocompatibility

The interaction of this compound with blood components is a crucial aspect of its biocompatibility. Key parameters include its effects on platelets and the complement system.

This compound has been shown to inhibit platelet activation in a concentration-dependent manner. P-selectin, a marker of platelet activation, is expressed on the platelet surface upon activation.

Table 3: In Vitro Effect of this compound on Platelet P-selectin Expression

| This compound Concentration (mg/mL) | Inhibition of P-selectin Expression |

| 3.0 | Significant decrease |

| 10.0 | Significant decrease |

| 30.0 | Significant decrease |

Experimental Protocol: Flow Cytometry for Platelet P-selectin Expression

-

Blood Collection: Whole blood is collected from healthy donors into tubes containing sodium citrate (B86180) as an anticoagulant.

-

Incubation with this compound: Aliquots of whole blood are incubated with varying concentrations of this compound or a control solution for a specified time at 37°C.

-

Antibody Staining: A fluorescently labeled anti-CD62P (P-selectin) antibody is added to the blood samples and incubated in the dark. A platelet-specific marker (e.g., anti-CD41) is also used to identify the platelet population.

-

Fixation: The samples are fixed with a suitable fixative to stop the reaction and preserve cell morphology.

-

Flow Cytometry Analysis: The samples are analyzed on a flow cytometer. Platelets are gated based on their forward and side scatter characteristics and CD41 expression. The percentage of P-selectin positive platelets is then determined.

Studies have indicated that this compound can activate the complement system, which is a part of the innate immune system.

Table 4: In Vivo Complement Activation by this compound in Patients

| Complement Component | Observation |

| C3a and C4a | Increased levels in some patients experiencing reactions |

Experimental Protocol: Complement Activation Assay (CH50)

-

Serum Collection: Blood is collected from subjects, and serum is separated by centrifugation.

-

Incubation: The serum is incubated with different concentrations of this compound or a control at 37°C for a defined period.

-

Hemolytic Assay: The treated serum is then added to sensitized sheep red blood cells. The degree of hemolysis is measured spectrophotometrically, which is inversely proportional to the amount of complement consumed by the test substance.

-

Calculation: The CH50 value, representing the dilution of serum required to lyse 50% of the red blood cells, is calculated. A decrease in the CH50 value indicates complement activation.

In Vivo Biocompatibility Assessment

In vivo studies in animal models are essential to evaluate the systemic and local tissue responses to this compound. These studies are typically conducted following guidelines such as the ISO 10993 series.

Experimental Protocol: In Vivo Biocompatibility Study in a Rabbit Model (based on ISO 10993)

-

Animal Model: New Zealand white rabbits are commonly used for in vivo biocompatibility testing.

-

Test Article Administration: A single intravenous dose of this compound is administered to the test group of rabbits. A control group receives a saline injection.

-

Observation Periods: Animals are observed for signs of toxicity and adverse reactions at regular intervals (e.g., 24 hours, 72 hours, and 7 days) post-injection.

-

Clinical Pathology: Blood samples are collected at baseline and at the end of the study for hematology and clinical chemistry analysis to assess systemic effects.

-

Histopathology: At the end of the study, the animals are euthanized, and major organs (kidneys, liver, spleen, heart, lungs) and the injection site are collected for histopathological examination to evaluate for any tissue damage, inflammation, or other pathological changes.

Signaling Pathways and Logical Relationships

The biological effects of iodinated contrast media, including this compound, are often mediated through complex signaling pathways. Oxidative stress is considered a key mechanism of contrast media-induced cellular injury.

Caption: Potential signaling pathways involved in this compound-induced cellular effects.

Caption: Experimental workflow for assessing the in vivo biocompatibility of this compound.

References

- 1. The molecular mechanism of contrast-induced nephropathy (CIN) and its link to in vitro studies on iodinated contrast media (CM) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The “Big Three” in biocompatibility testing of medical devices: implementation of alternatives to animal experimentation—are we there yet? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

Methodological & Application

Application Notes and Protocols for Ioxaglic Acid in Micro-CT Imaging of Tissues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ioxaglic acid, commercially known as Hexabrix, is a low-osmolality, ionic, iodinated contrast agent widely used in clinical radiology.[1][2] Its application has extended into preclinical research, particularly in contrast-enhanced micro-computed tomography (micro-CT) for the three-dimensional visualization and quantification of soft tissues. The high atomic number of the iodine atoms in this compound significantly increases the X-ray attenuation of the stained tissues, enabling clear differentiation from surrounding unstained structures.

These application notes provide detailed protocols for the use of this compound in the micro-CT imaging of various tissues, with a focus on cartilage and intervertebral discs. The information is intended to guide researchers in developing and optimizing their own staining and imaging protocols.

Principle of Staining